1-Methyl-4-[5-(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazol-2-yl]pyridin-1-ium diiodide
Description
This compound is a dicationic heterocyclic system comprising two 1-methylpyridinium moieties bridged by a 1,3,4-thiadiazole ring, counterbalanced by two iodide ions. The diiodide salt enhances solubility in polar solvents, a critical factor for applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
2,5-bis(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazole;diiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S.2HI/c1-17-7-3-11(4-8-17)13-15-16-14(19-13)12-5-9-18(2)10-6-12;;/h3-10H,1-2H3;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIBQUOMLNFMJH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=NN=C(S2)C3=CC=[N+](C=C3)C.[I-].[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14I2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[5-(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazol-2-yl]pyridin-1-ium diiodide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Quaternization of Pyridine Rings: The pyridine rings are quaternized using methyl iodide, which introduces the methyl groups and converts the nitrogen atoms into pyridinium ions.
Coupling Reaction: The thiadiazole intermediate is then coupled with the quaternized pyridine rings under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[5-(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazol-2-yl]pyridin-1-ium diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a thiol or amine derivative.
Substitution: The iodide ions can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium chloride, sodium bromide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions would produce the corresponding halide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent. Its structure suggests it might interact with biological targets in unique ways, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as conductive polymers or advanced coatings, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[5-(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazol-2-yl]pyridin-1-ium diiodide would depend on its specific application. In a biological context, it might interact with cellular components such as enzymes or receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound shares structural homology with several 1,3,4-thiadiazole derivatives, differing primarily in substituents and counterions. Key comparisons include:
- Electronic and Ionic Properties : The dual pyridinium groups in the target compound enhance its cationic character compared to neutral thiadiazoles like 5e–5m (). This polarity aligns it with paraquat (a bipyridinium herbicide), though paraquat’s chloride counterions and lack of a thiadiazole bridge result in distinct redox and toxicological profiles .
- Thermal Stability : Thiadiazoles with bulkier substituents (e.g., 5h: benzylthio, 88% yield, 133–135°C) exhibit lower melting points than simpler analogs (e.g., 5f: methylthio, 158–160°C), suggesting that the target compound’s ionic nature may further elevate its decomposition temperature .
Biological Activity
1-Methyl-4-[5-(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazol-2-yl]pyridin-1-ium diiodide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structural features of the compound, including its pyridinium and thiadiazole moieties, contribute significantly to its biological efficacy.
Chemical Structure and Properties
The compound's chemical structure is characterized by:
- Molecular Formula : C14H16N2I2S
- Molecular Weight : 392.16 g/mol
- CAS Number : 23622-28-8
The presence of the thiadiazole ring is crucial as it serves as a pharmacophore that enhances biological activity through interactions with various biological targets .
The biological activity of this compound is attributed to its ability to interact with cellular components, including enzymes and receptors. The thiadiazole ring is known to exhibit:
- Antimicrobial Activity : The compound shows inhibitory effects against a range of microorganisms. The structure–activity relationship indicates that modifications on the thiadiazole moiety can enhance or reduce antimicrobial potency .
Antimicrobial Activity
Research indicates that the compound demonstrates significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth. The mechanism involves disruption of microbial cell membranes and interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The observed IC50 values indicate its effectiveness in inducing apoptosis in cancer cells.
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 10.5 |
| HepG2 | 8.3 |
In vivo studies have also demonstrated its ability to inhibit tumor growth in animal models, suggesting that it may act as a potential therapeutic agent for cancer treatment .
Case Studies
A study conducted by researchers investigated the efficacy of various thiadiazole derivatives, including our compound of interest, against breast cancer cells. The results indicated that modifications to the thiadiazole structure could significantly enhance anticancer activity. For instance, a derivative with a specific substitution pattern exhibited an IC50 value of 2.32 µg/mL against MCF-7 cells, showcasing how structural alterations can optimize therapeutic effects .
Q & A
Q. What are the standard synthetic routes for 1-Methyl-4-[5-(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazol-2-yl]pyridin-1-ium diiodide?
Methodological Answer: The synthesis typically involves coupling a substituted thiadiazole precursor with a methylpyridinium moiety. A general procedure includes:
- Step 1: Reacting 2-amino-5-(4-substituted phenyl)-1,3,4-thiadiazole with a methylating agent (e.g., methyl iodide) under reflux in glacial acetic acid to form the pyridinium-thiadiazole core .
- Step 2: Quenching the reaction in ice-cold water, followed by basification with sodium bicarbonate to precipitate the product.
- Step 3: Purification via recrystallization using ethanol as the solvent .
Key Optimization Parameters: - Temperature: Reflux (~100–110°C) ensures complete reaction.
- Solvent Choice: Glacial acetic acid enhances solubility of intermediates .
- Monitoring: Thin-layer chromatography (TLC) tracks reaction progress .
Q. What analytical techniques are recommended for confirming the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC):
- Uses a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile to assess purity .
- Mass Spectrometry (MS):
| Technique | Key Parameters | Expected Outcomes |
|---|---|---|
| ¹H NMR | DMSO-d₆, 400 MHz | Peaks at δ 8.5–9.0 ppm (pyridinium protons) |
| HPLC | Buffer pH 6.5, 220 nm | Single peak (≥95% purity) |
| HRMS | ESI+ mode | [M-I]⁺ ion observed |
Q. How can reaction conditions be optimized to improve yield during synthesis?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity of ionic intermediates .
- Catalyst Use: Additives like potassium carbonate improve methylation efficiency .
- Stoichiometry: A 1.5:1 molar ratio of methylating agent to thiadiazole precursor minimizes side reactions .
Example Workflow:
Screen solvents (acetic acid vs. DMF) for intermediate solubility.
Vary reaction time (1–3 hours) and monitor yield via TLC.
Characterize products with NMR and HPLC to validate purity .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer:
Q. What strategies address discrepancies between experimental and theoretical spectroscopic data?
Methodological Answer:
- Contradiction Analysis Workflow:
- Verify Synthesis: Confirm absence of impurities via HPLC and elemental analysis .
- Re-examine Computational Models: Adjust solvent effects (PCM model) or vibrational corrections in DFT simulations .
- Cross-Validate: Use X-ray crystallography (e.g., single-crystal XRD) to resolve ambiguities in bond lengths/angles .
Case Study:
- If experimental NMR shows unexpected splitting, re-optimize DFT models with explicit solvent molecules (e.g., water) to mimic the solution environment .
Q. How does the compound interact with biological targets, and what assays are used to study this?
Methodological Answer:
- Mechanistic Studies:
- Cellular Assays:
- MTT Assay: Evaluate cytotoxicity in cancer cell lines (e.g., HeLa) at varying concentrations (IC₅₀ determination) .
Data Table:
- MTT Assay: Evaluate cytotoxicity in cancer cell lines (e.g., HeLa) at varying concentrations (IC₅₀ determination) .
| Assay Type | Parameters | Outcome Example |
|---|---|---|
| Docking | ΔG = -9.2 kcal/mol | Strong binding to ATP-binding pocket |
| MTT | 48h incubation | IC₅₀ = 12.5 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
